molecular formula C11H10BrNO2 B1434568 methyl 5-bromo-6-methyl-1H-indole-3-carboxylate CAS No. 1360957-60-3

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Cat. No. B1434568
CAS RN: 1360957-60-3
M. Wt: 268.11 g/mol
InChI Key: FETNEJOMKCGBMH-UHFFFAOYSA-N
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Description

Methyl indole-3-carboxylate is the methyl ester of indole-3-carboxylic acid. It has a role as a metabolite. It is a member of indoles and a methyl ester .


Synthesis Analysis

The synthesis of similar compounds, such as Methyl indole-3-carboxylate, often involves reactions with various reagents. For example, one study describes the synthesis of indole derivatives from 1-methyl-1H-indole-3-carboxylic acid and methanol .


Molecular Structure Analysis

Indole derivatives have a benzene ring fused to a pyrrole ring. The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, Methyl indole-3-carboxylate undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the compound Methyl 6-Bromo-5-fluoro-1H-indazole-3-carboxylate has the molecular formula C9H6BrFN2O2 .

Scientific Research Applications

Tryptophan Dioxygenase Inhibition

“Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate” can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors. These inhibitors are studied for their potential as anticancer immunomodulators, which could play a role in cancer treatment by modulating the immune system .

Botulinum Neurotoxin Inhibition

This compound is also involved in the synthesis of inhibitors for botulinum neurotoxin. Such inhibitors have significant potential in treating and preventing botulism, a serious illness caused by botulinum toxin .

ITK Inhibitors

Indole derivatives, including “methyl 5-bromo-6-methyl-1H-indole-3-carboxylate”, are used to develop ITK inhibitors. ITK is a kinase involved in T-cell signaling, and its inhibition is being researched for treating various autoimmune diseases .

Antibacterial Agents

Research includes using this compound as a precursor for developing new antibacterial agents. The rise of antibiotic-resistant bacteria makes this an important field of study .

CB2 Cannabinoid Receptor Ligands

The compound is used to create ligands for the CB2 cannabinoid receptor. These ligands are being investigated for their therapeutic potential in treating pain and inflammation without psychoactive effects .

Hepatitis C Virus NS5B Polymerase Inhibitors

Another application is in the synthesis of inhibitors for the hepatitis C virus NS5B polymerase. These inhibitors are crucial in developing treatments for hepatitis C, a significant global health concern .

Aldose Reductase Inhibitors

Indole derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors. These enzymes are targets for diabetic complications, making this compound relevant in diabetes research .

Anti-Tumor Agents

There is ongoing research into using indole derivatives as anti-tumor agents. The compound’s derivatives are being designed and synthesized with the aim of discovering novel anti-tumor agents .

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Safety and Hazards

Safety and hazards of a compound depend on its specific properties. For instance, Methyl indole-6-carboxylate has hazard statements H315 - H319 - H335, indicating that it can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds. It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETNEJOMKCGBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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